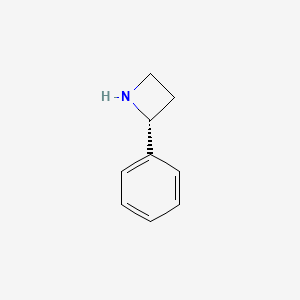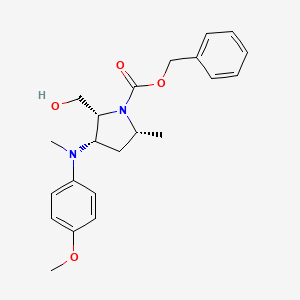
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Functionalization: The hydroxymethyl group can be introduced through a hydroxylation reaction, while the methoxyphenyl and methylamino groups can be added via substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methoxyphenyl group can be reduced to a phenyl group.
Substitution: The methylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of a carboxylate derivative.
Reduction: Formation of a phenyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-hydroxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
- Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-chlorophenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate
Uniqueness
Benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Propriétés
Formule moléculaire |
C22H28N2O4 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
benzyl (2R,3S,5R)-2-(hydroxymethyl)-3-(4-methoxy-N-methylanilino)-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28N2O4/c1-16-13-20(23(2)18-9-11-19(27-3)12-10-18)21(14-25)24(16)22(26)28-15-17-7-5-4-6-8-17/h4-12,16,20-21,25H,13-15H2,1-3H3/t16-,20+,21+/m1/s1 |
Clé InChI |
HKAFNLJRPJAMGB-CZAAIQMYSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)CO)N(C)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1CC(C(N1C(=O)OCC2=CC=CC=C2)CO)N(C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


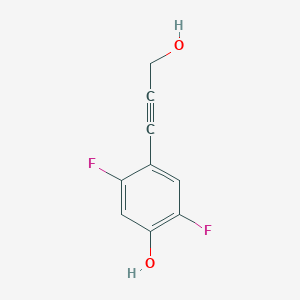

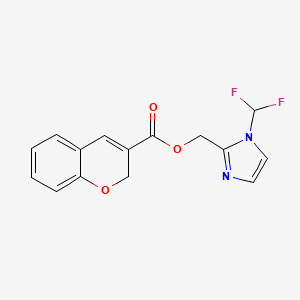
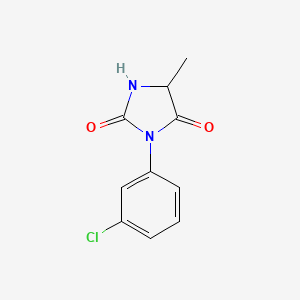
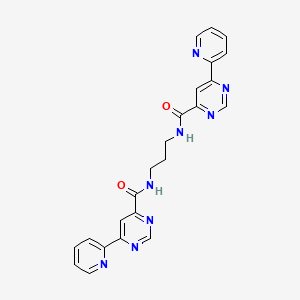


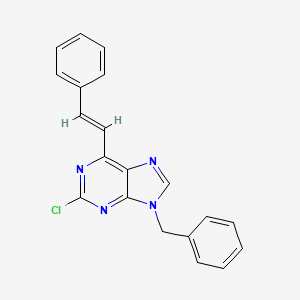
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)

